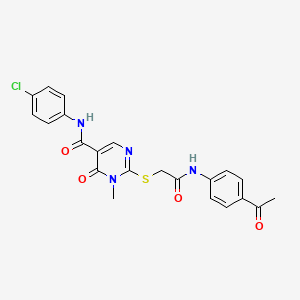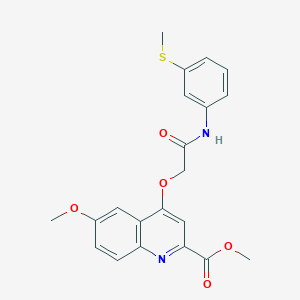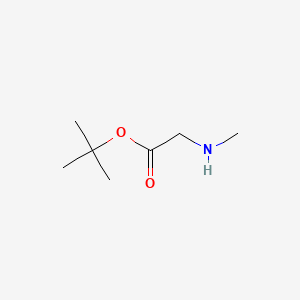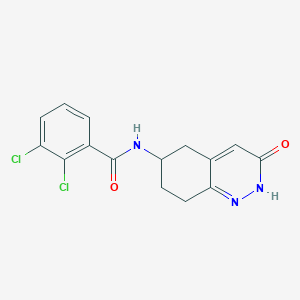![molecular formula C19H27N3O4S B2875565 N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide CAS No. 899748-41-5](/img/structure/B2875565.png)
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide, also known as DTTZ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Oxaprozin, characterized by its propionic acid-based structure, exemplifies a nonsteroidal anti-inflammatory drug (NSAID) with unique pharmacodynamic properties. It not only inhibits cyclooxygenase nonselectively but also demonstrates the capability to inhibit anandamide hydrolase in neurons and NF-κB activation in inflammatory cells. Its pharmacodynamic profile suggests a broader spectrum of anti-inflammatory activity than classical NSAIDs, showcasing oxaprozin's potential in addressing inflammatory conditions beyond conventional treatments (Dallegri, Bertolotto, & Ottonello, 2005).
Anticancer Potential
The anticancer agent Mafosfamide, an oxazaphosphorine agent and cyclophosphamide analog, has shown promise in preclinical investigations and clinical trials. It has demonstrated effectiveness against various cancer cells, supporting its candidacy for phase I trials and indicating its potential as a regional cancer therapy agent. This highlights the compound's significance in developing new anticancer treatments and the role of similar structures in targeted cancer therapy (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Multidrug-Resistant Tuberculosis Treatment
In the battle against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, the combination of drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible plays a crucial role. This regimen, built on a stepwise selection process through different drug groups based on efficacy, safety, and cost, underscores the importance of strategic drug combination to combat resistant tuberculosis strains. It reflects on the compound's utility in tailoring treatment approaches for complex, resistant tuberculosis cases (Caminero, Sotgiu, Zumla, & Migliori, 2010).
Environmental Implications and Toxicity
Triclosan, a synthetic antibacterial agent, faces scrutiny due to its occurrence, toxicity, and environmental degradation. Its presence in various environmental compartments and potential transformation into more toxic compounds raises concerns about its safety and environmental impact. This highlights the need for a thorough understanding and regulation of compounds like triclosan, emphasizing the broader implications of chemical compounds on health and the environment (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Propriétés
IUPAC Name |
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c23-18(20-15-7-3-1-2-4-8-15)19(24)21-16-9-11-17(12-10-16)22-13-5-6-14-27(22,25)26/h9-12,15H,1-8,13-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCDSACIDQQNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2875482.png)
![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)
![4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2875485.png)


![4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid](/img/structure/B2875491.png)
![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one](/img/structure/B2875492.png)
![(2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2875493.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2875494.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2875495.png)



